

JNJ-26146900: A Comparative Guide to its Effects on Gene Expression

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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective androgen receptor modulator (SARM) **JNJ-26146900** and its effects on gene expression. While direct quantitative gene expression data for **JNJ-26146900** is not extensively available in public literature, this document synthesizes information on its mechanism of action and compares it with the well-documented effects of other androgen receptor (AR) modulators, such as the antagonist bicalutamide and other SARMs. The experimental data presented for these comparator molecules serves as a valuable reference for researchers investigating the potential gene regulatory effects of **JNJ-26146900**.

Introduction to JNJ-26146900

JNJ-26146900 is a nonsteroidal SARM with a mixed agonist and antagonist profile.^[1] It exhibits tissue-selective activity, demonstrating androgenic and anabolic effects in muscle and bone while acting as an antiandrogen in the prostate.^[1] Developed for the potential treatment of prostate cancer, its primary mechanism of action is binding to the androgen receptor.^[1]

Comparative Analysis of Gene Expression Modulation

To understand the potential impact of **JNJ-26146900** on gene expression, this guide presents data from studies on other AR modulators. These studies typically utilize prostate cancer cell

lines (e.g., LNCaP, VCaP) and employ techniques such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA sequencing (RNA-seq) to quantify changes in gene expression.

Bicalutamide: An Androgen Receptor Antagonist

Bicalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer.^[2] Its effects on gene expression have been studied to understand its mechanism of action and resistance.

Table 1: Reported Gene Expression Changes Induced by Bicalutamide in Prostate Cancer Cells

Gene Target	Direction of Change	Experimental Model	Reference
IGFBP-2	Increased	Rat Ventral Prostate	(Nickerson et al., 1998)
IGFBP-3	Increased	Rat Ventral Prostate	(Nickerson et al., 1998)
IGFBP-4	Increased	Rat Ventral Prostate	(Nickerson et al., 1998)
IGFBP-5	Increased	Rat Ventral Prostate	(Nickerson et al., 1998)
PSA (KLK3)	Decreased	LNCaP cells	(Balk et al., 2002)
TMPRSS2	Decreased	LNCaP cells	(Not explicitly stated but implied as an AR target)
FKBP5	Decreased	LNCaP cells	(Not explicitly stated but implied as an AR target)

Other Selective Androgen Receptor Modulators (SARMs)

Studies on other SARMs provide insights into the expected gene regulatory profile of **JNJ-26146900**. These compounds are designed to elicit tissue-selective AR activation, leading to distinct gene expression signatures compared to traditional androgens or antiandrogens.

Table 2: Gene Expression Changes Reported for other SARMs in Prostate Cancer Cells

Gene Target	Direction of Change	SARM	Experimental Model	Reference
KLK3 (PSA)	Increased	SARM-F2	LuCaP35CR tumors	(Kounatidou et al., 2021)
MYC	Decreased	T8039, SARM-F2	LNCaP cells	(Kounatidou et al., 2021)
Cell-cycle progression score (CCP.31) genes	Decreased	T8039, SARM-F2	LNCaP cells	(Kounatidou et al., 2021)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of gene expression studies. Below are generalized protocols based on the cited literature for key experiments.

Cell Culture and Treatment

Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum. For experiments investigating androgen-regulated gene expression, cells are often steroid-deprived by culturing in media with charcoal-stripped serum for 48-72 hours prior to treatment with the compound of interest (e.g., **JNJ-26146900**, bicalutamide, or other SARMs) or a vehicle control (e.g., DMSO).

RNA Extraction and Quantification

Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

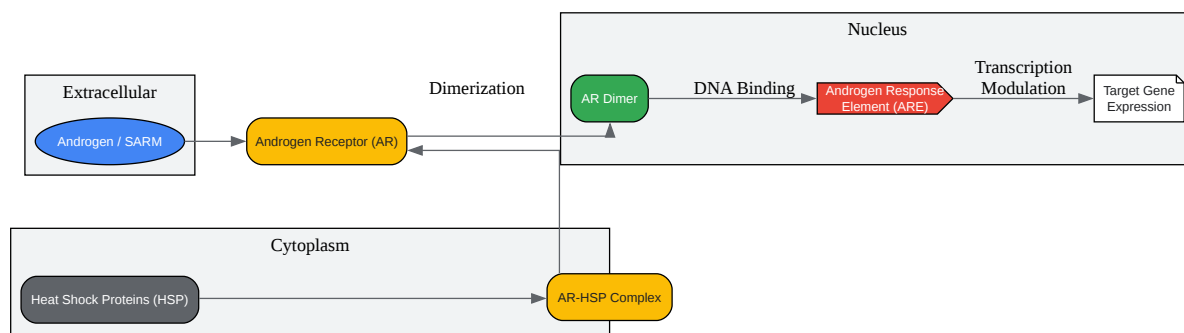
- **Reverse Transcription:** 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- **qPCR Reaction:** The qPCR reaction is prepared with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green or TaqMan probe).
- **Thermal Cycling:** The reaction is performed in a real-time PCR cycler.
- **Data Analysis:** The relative expression of the target gene is calculated using the $\Delta\Delta C_t$ method, normalized to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

RNA Sequencing (RNA-seq)

- **Library Preparation:** RNA-seq libraries are prepared from total RNA by depleting ribosomal RNA or enriching for poly(A)⁺ mRNA. The RNA is then fragmented, reverse transcribed, and ligated with sequencing adapters.
- **Sequencing:** The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
- **Data Analysis:** The raw sequencing reads are aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treatment and control groups.

Visualizations

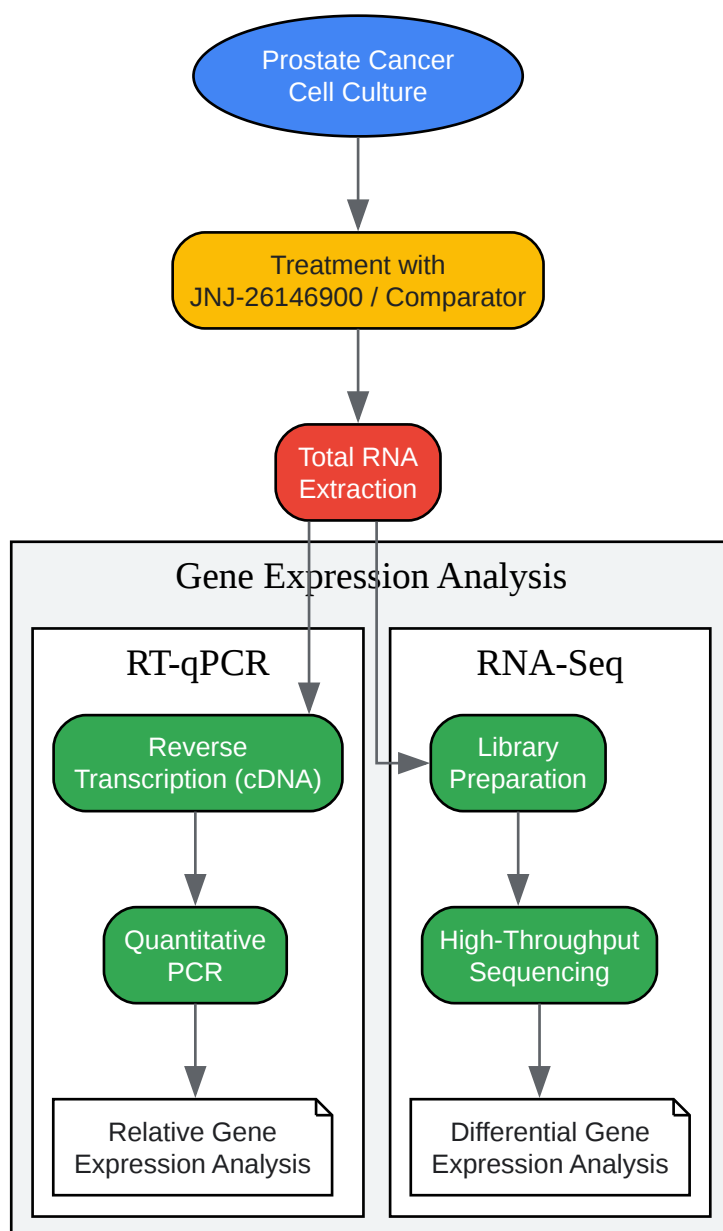
Signaling Pathway of Androgen Receptor Modulation



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Caption: Androgen Receptor (AR) signaling pathway modulation by androgens or SARMS.

Experimental Workflow for Gene Expression Analysis



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Caption: Workflow for analyzing gene expression changes induced by AR modulators.

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References

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